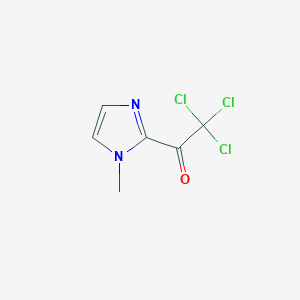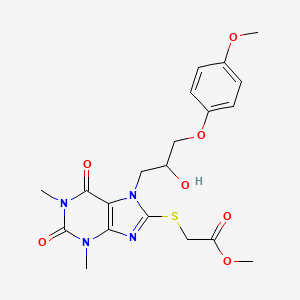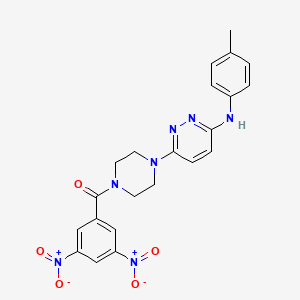
2-Fluoro-1-iodo-4-(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-1-iodo-4-(2-methylpropyl)benzene” is a chemical compound with the molecular formula C10H12FI . It’s a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom, an iodine atom, and an isobutyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures are known to undergo various types of reactions. For instance, iodobenzene, a compound with a similar structure, reacts readily with magnesium to form the Grignard reagent, phenylmagnesium iodide .
Aplicaciones Científicas De Investigación
Fluorescent Material Development
Fluorinated benzenes, owing to their aromatic structure and the electron-withdrawing nature of the fluorine atom, are pivotal in the design of fluorescent materials. For instance, benzene derivatives are foundational in constructing π-conjugated systems, which are essential in fluorescent dyes for imaging applications and displays. These systems exhibit enhanced spectroscopic signals due to their structure, providing high fluorescence emission, photostability, and quantum yields (Teruo Beppu et al., 2015).
Catalysis and Organic Synthesis
The modification of benzene rings through fluorination and iodination is a common practice in organic synthesis, enhancing the reactivity and selectivity of compounds. For example, direct ortho C-H methylation and fluorination of benzaldehydes using transient directing groups have been achieved, showcasing the versatility of fluorinated compounds in facilitating complex organic transformations (Xiao-Yang Chen et al., 2018).
Sensory Applications
Fluorinated benzene derivatives are instrumental in developing sensors, particularly for detecting metal ions in aqueous media. Their structure allows for selective fluorescent quenching by specific ions, enabling precise and sensitive detection methods (Sakan Sirilaksanapong et al., 2012).
Organometallic Chemistry
The incorporation of fluorine atoms into benzene rings influences the electronic properties of the compounds, making them valuable in organometallic chemistry and catalysis. Fluorobenzenes, due to their weak π-electron donating ability, serve as non-coordinating solvents or easily displaced ligands in metal complexes, facilitating a variety of chemical reactions and synthetic applications (Sebastian D. Pike et al., 2017).
NMR Indicator Development
Fluorinated benzene derivatives also find use as NMR indicators for protons and metal ions, where the presence of fluorine atoms leads to large shifts in NMR resonances upon interaction with the target species. This characteristic makes them useful tools in analytical chemistry for probing the structure and composition of complex molecules (H. Plenio et al., 1994).
Propiedades
IUPAC Name |
2-fluoro-1-iodo-4-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVWFGWRHWCZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2665375.png)

![3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2665379.png)



![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)

